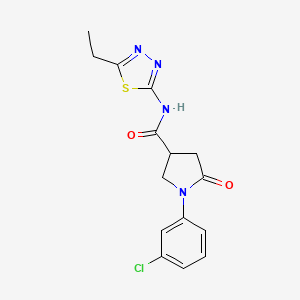

1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

説明

This compound belongs to a class of pyrrolidine-3-carboxamide derivatives featuring a 1,3,4-thiadiazole moiety. Its structure comprises a 5-oxopyrrolidine core substituted with a 3-chlorophenyl group at the 1-position and a 5-ethyl-1,3,4-thiadiazol-2-yl group via an amide linkage at the 3-position.

特性

分子式 |

C15H15ClN4O2S |

|---|---|

分子量 |

350.8 g/mol |

IUPAC名 |

1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C15H15ClN4O2S/c1-2-12-18-19-15(23-12)17-14(22)9-6-13(21)20(8-9)11-5-3-4-10(16)7-11/h3-5,7,9H,2,6,8H2,1H3,(H,17,19,22) |

InChIキー |

DWEULCKKCRIEKM-UHFFFAOYSA-N |

正規SMILES |

CCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |

製品の起源 |

United States |

生物活性

The compound 1-(3-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a nitrogen-rich heterocyclic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various biological targets.

Synthesis Pathway

The synthesis of this compound involves several key steps, primarily focusing on the formation of the thiadiazole and pyrrolidine rings. The initial step typically involves the reaction of 5-ethyl-1,3,4-thiadiazole with appropriate aniline derivatives under controlled conditions to yield the target compound.

Structural Analysis

The compound's structure can be analyzed using various spectroscopic methods, including NMR and IR spectroscopy. The presence of functional groups such as the carboxamide and thiadiazole is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃ClN₄OS |

| Molecular Weight | 303.78 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Anticancer Activity

Recent studies have demonstrated that compounds containing thiadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related thiadiazole derivative showed an IC50 value of 29 μM against the HeLa cell line, indicating potent anticancer properties .

The proposed mechanism of action for thiadiazole derivatives includes:

- Inhibition of Cell Proliferation : These compounds may interfere with the cell cycle, leading to apoptosis in cancer cells.

- Interaction with DNA : Some studies suggest that these compounds can bind to DNA or inhibit topoisomerases, disrupting DNA replication and repair mechanisms.

Case Studies

- Cytotoxicity Against HeLa and MCF-7 Cells :

- Structure-Activity Relationship (SAR) :

類似化合物との比較

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Chlorine vs. Alkyl Groups on Thiadiazole: The 5-ethyl group (target compound) offers a balance between hydrophobicity and steric hindrance, whereas the 5-isopropyl group () may reduce solubility but improve selectivity .

Structural Modifications :

- Dimethylphenyl vs. Chlorophenyl : The 3,4-dimethylphenyl analog () exhibits higher lipophilicity, which could enhance bioavailability but reduce aqueous solubility compared to the chlorinated derivative .

- Benzothiophene Integration : The benzothiophene-containing compound () demonstrates how heterocyclic expansion can alter electronic properties and binding kinetics, suggesting a broader structure-activity relationship (SAR) exploration .

Synthetic Accessibility :

- Many analogs (e.g., ) are synthesized via nucleophilic substitution or amide coupling reactions, often using POCl₃ or similar reagents to activate carboxylic acid intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。